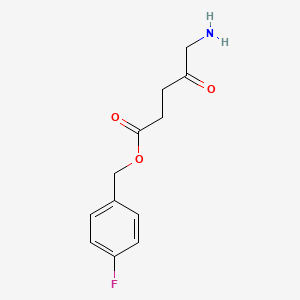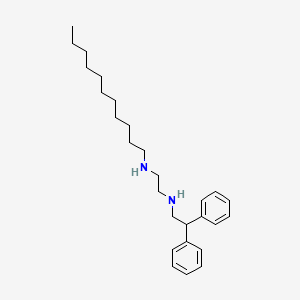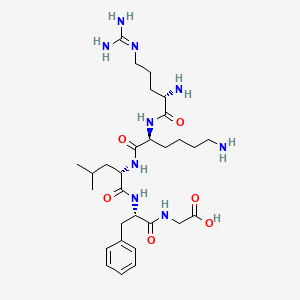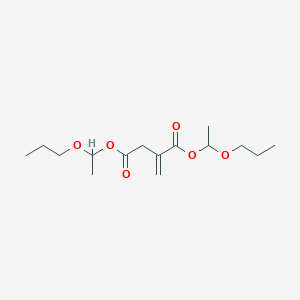
Bis(1-propoxyethyl) 2-methylidenebutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-propoxyethyl) 2-methylidenebutanedioate: is an organic compound with the molecular formula C15H26O6 It is a derivative of butanedioic acid and is characterized by the presence of two 1-propoxyethyl groups attached to the butanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-propoxyethyl) 2-methylidenebutanedioate typically involves the esterification of butanedioic acid derivatives with 1-propoxyethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bonds. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Bis(1-propoxyethyl) 2-methylidenebutanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield butanedioic acid and 1-propoxyethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the 1-propoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Butanedioic acid and 1-propoxyethanol.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(1-propoxyethyl) 2-methylidenebutanedioate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ester bonds can be hydrolyzed under physiological conditions, releasing the active components in a controlled manner.
Medicine: The compound has potential applications in drug delivery systems. Its ester bonds can be designed to hydrolyze in specific biological environments, allowing for targeted release of therapeutic agents.
Industry: In the industrial sector, this compound can be used as a plasticizer or additive in polymer formulations. Its presence can enhance the flexibility and durability of the resulting materials.
Mecanismo De Acción
The mechanism of action of bis(1-propoxyethyl) 2-methylidenebutanedioate primarily involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, releasing butanedioic acid and 1-propoxyethanol. These products can then participate in various metabolic pathways, exerting their effects at the molecular level.
Comparación Con Compuestos Similares
- Bis(2-ethoxyethyl) 2-methylidenebutanedioate
- Bis(1-methoxyethyl) 2-methylidenebutanedioate
- Bis(1-butoxyethyl) 2-methylidenebutanedioate
Comparison: Bis(1-propoxyethyl) 2-methylidenebutanedioate is unique due to the presence of 1-propoxyethyl groups, which impart specific physical and chemical properties. Compared to bis(2-ethoxyethyl) 2-methylidenebutanedioate, it has a longer alkyl chain, which can influence its solubility and reactivity. Similarly, the presence of different alkoxy groups in related compounds can affect their hydrolysis rates and interactions with other molecules.
Propiedades
Número CAS |
221641-06-1 |
|---|---|
Fórmula molecular |
C15H26O6 |
Peso molecular |
302.36 g/mol |
Nombre IUPAC |
bis(1-propoxyethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C15H26O6/c1-6-8-18-12(4)20-14(16)10-11(3)15(17)21-13(5)19-9-7-2/h12-13H,3,6-10H2,1-2,4-5H3 |
Clave InChI |
PTGWYNVRCBYQLN-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C)OC(=O)CC(=C)C(=O)OC(C)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


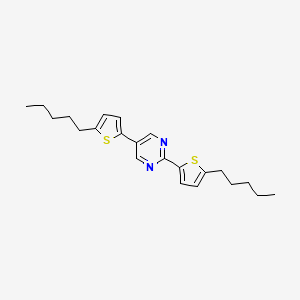
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)

![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)
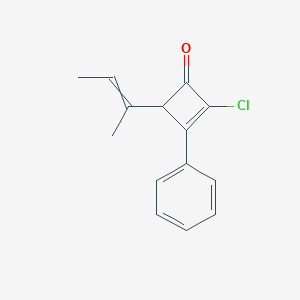
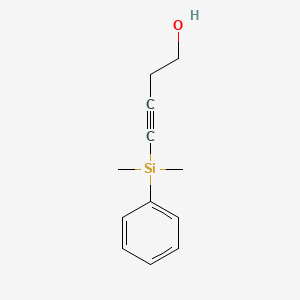
![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)

![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
